molecular formula C11H16O4 B13593939 (R)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol

(R)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B13593939
M. Wt: 212.24 g/mol
InChI Key: OSDJJQHSRCSLPC-SSDOTTSWSA-N
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Description

®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and a chiral center at the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used.

Major Products:

    Oxidation: 2,4,6-Trimethoxybenzaldehyde or 2,4,6-Trimethoxybenzoic acid.

    Reduction: 2,4,6-Trimethoxyethylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, or other cellular processes.

Comparison with Similar Compounds

    (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.

    2,4,6-Trimethoxybenzyl Alcohol: Lacks the chiral center but shares the trimethoxyphenyl moiety.

    2,4,6-Trimethoxyphenylacetic Acid: Contains a carboxylic acid group instead of an alcohol.

Uniqueness: ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1R)-1-(2,4,6-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m1/s1

InChI Key

OSDJJQHSRCSLPC-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1OC)OC)OC)O

Canonical SMILES

CC(C1=C(C=C(C=C1OC)OC)OC)O

Origin of Product

United States

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